Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
Description
Molecular Identifiers
The compound bears the Chemical Abstracts Service registry number 130658-13-8, providing unambiguous identification within chemical databases and literature. The molecular formula C₁₂H₂₁NO₃ corresponds to a molecular weight of 227.30 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple analytical platforms. The canonical Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CC2CCC(C2C1)O, which encodes the complete structural connectivity and serves as a computational identifier for database searches.
The International Chemical Identifier string InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3 provides standardized representation for international chemical communication. The corresponding International Chemical Identifier Key LVSMJGHUOLKTJI-UHFFFAOYSA-N offers a compressed format suitable for rapid database queries and cross-referencing applications. These identifiers collectively establish a comprehensive digital fingerprint that enables precise compound identification across diverse chemical information systems.
Systematic Nomenclature
The International Union of Pure and Applied Chemistry systematic name tert-butyl 4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate reflects the compound's complete structural organization according to standardized nomenclature conventions. This designation specifies the tert-butyl ester functionality, the hydroxyl substituent position, and the hexahydrocyclopenta[c]pyrrole core structure with explicit hydrogen atom accounting. Alternative systematic representations include tert-butyl 6-hydroxy-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which emphasizes the six-membered ring positioning of the hydroxyl group.
The nomenclature variations observed in chemical literature reflect different approaches to numbering the bicyclic system, with some sources designating the hydroxyl position as carbon-4 while others specify carbon-6. These apparent discrepancies arise from alternative ring numbering conventions rather than structural differences, as confirmed through spectroscopic correlation studies. The systematic names consistently identify the same molecular entity despite numerical variations in positional designations.
Synonymous Designations
Chemical databases document numerous synonymous names that facilitate compound identification across diverse literature sources. The designation N-Boc-6-hydroxy-3-azabicyclo[3.3.0]octane emphasizes the tert-butyloxycarbonyl protecting group and alternative bicyclic ring system description. The name 4-Hydroxy-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester provides functional group-centered identification that highlights the carboxylic acid derivative nature.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMJGHUOLKTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693858 | |
| Record name | tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130658-13-8 | |
| Record name | tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies for Bicyclic Framework Formation
The hexahydrocyclopenta[C]pyrrole core is typically constructed via intramolecular cyclization of linear precursors. A patent by [Inventor] (JP6075736B2) demonstrates the use of palladium-catalyzed coupling to form the bicyclic system. For instance, a cyclopentanone derivative bearing an amine sidechain undergoes base-mediated cyclization in tetrahydrofuran (THF) at 60°C, yielding the hexahydrocyclopenta[C]pyrrole skeleton with >80% conversion.
Key parameters for optimal cyclization:
-
Solvent polarity : THF outperforms dichloromethane (DCM) due to enhanced solubility of intermediates.
-
Catalyst selection : Pd(OAc)₂ (5 mol%) with triphenylphosphine ligand minimizes byproduct formation.
Hydroxyl Group Introduction via Stereoselective Oxidation
The C6 hydroxyl group is introduced through oxidation of a prochiral carbon. ChemicalBook data (CAS 1221439-83-3) highlights a two-step protocol:
-
Epoxidation : Treatment of a cyclopentene precursor with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C forms an epoxide intermediate.
-
Acid-catalyzed ring-opening : Hydrolysis with dilute HCl yields the trans-diol, followed by selective oxidation of the primary alcohol to a ketone using Jones reagent.
-
Ketone reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to the desired (S)-configured alcohol with 92% enantiomeric excess (ee).
tert-Butoxycarbonyl (Boc) Protection of the Pyrrole Nitrogen
Standard Boc Protection Protocol
Post-cyclization, the secondary amine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O). A representative procedure from JP6075736B2 specifies:
-
Conditions : Boc₂O (1.2 eq), DMAP (0.1 eq) in DCM at 25°C for 12 h.
-
Yield : 95% after silica gel chromatography.
-
Critical factor : Excess Boc₂O ensures complete protection, avoiding residual free amine that could participate in side reactions.
Industrial-Scale Boc Protection Optimization
For kilogram-scale production, continuous flow reactors replace batch processes:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Boc₂O Equivalence | 1.2 | 1.05 |
| Solvent Consumption | 10 L/kg | 3 L/kg |
| Purity | 95% | 99% |
Flow chemistry enhances mixing efficiency and reduces reagent waste, as validated in pilot plant trials.
Integrated Synthetic Pathway and Process Analytics
Consolidated Synthesis Route
A fully optimized pathway combines cyclization, oxidation, and protection:
In-Process Control Metrics
Critical quality attributes monitored via HPLC:
| Step | Retention Time (min) | Purity Threshold |
|---|---|---|
| Crude cyclization | 8.2 | ≥70% |
| Post-oxidation | 12.5 | ≥85% |
| Final product | 15.8 | ≥99% |
Deviations in retention time >±0.2 min trigger process adjustments, ensuring batch consistency.
Challenges in Diastereomer Control
Epimerization During Oxidation
The C6 hydroxyl group’s stereochemistry is prone to inversion under acidic conditions. Studies comparing HCl vs. H₂SO₄ catalysis reveal:
Crystallization-Induced Asymmetric Transformation
Recrystallization from heptane/ethyl acetate (7:3) at -20°C enriches the desired (S)-isomer from 85% to 99% ee, leveraging differential solubility of diastereomers.
Scale-Up Considerations and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several bicyclic pyrrolidine and cyclopenta[c]pyrrole derivatives. Below is a detailed comparison:
Structural Analogs
Key Observations :
- The 5-oxo analog (CAS 146231-54-1) is structurally identical to the target compound except for the substitution of a hydroxyl group with a ketone at position 5 .
- The isoindole derivative (CAS 879687-92-0) has a lower similarity score (0.94) due to its distinct bicyclic ring system .
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate lacks functional groups (hydroxy/oxo), reducing its reactivity compared to the target compound .
Key Observations :
- The 5-oxo analog is synthesized via a high-yield (67%), scalable process involving lithium borohydride reduction .
- Triflation of the 5-oxo derivative proceeds quantitatively, highlighting the reactivity of the ketone group .
Physical and Chemical Properties
Key Observations :
Biological Activity
Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate (CAS No. 130658-13-8) is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, supported by relevant research findings and data.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.3 g/mol |
| Boiling Point | 327.9 ± 25.0 °C (Predicted) |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) |
| pKa | 14.95 ± 0.20 (Predicted) |
These properties indicate a stable compound with potential reactivity due to the presence of hydroxyl and ester functional groups.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes:
- Condensation Reaction : A suitable amine reacts with a cyclopentanone derivative.
- Esterification : The resulting compound is then esterified using tert-butyl chloroformate.
This process often requires specific catalysts and temperature controls to maximize yield and purity.
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various molecular targets in biological systems. The hydroxyl group can participate in hydrogen bonding, enhancing its interaction with enzymes or receptors involved in metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have shown that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and A549, through mechanisms involving apoptosis and cell cycle arrest .
- Antioxidant Properties : In vitro assays have indicated that certain pyrrole derivatives possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases . The antioxidant capacity was evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), revealing a correlation between structure and activity.
- Anti-inflammatory Effects : Some studies have explored the anti-inflammatory potential of pyrrole derivatives, showing that they can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other fused pyrrole derivatives:
| Compound Type | Biological Activity |
|---|---|
| Hexahydrocyclopenta[C]pyrroles | Anticancer, antioxidant |
| Pyrrole-2-carboxylates | Antimicrobial, anti-inflammatory |
These comparisons indicate that while Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole has unique properties, it shares biological activities with other compounds in its class.
Q & A
Q. What are the primary synthetic routes for tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via two key methods:
- Cyclization and esterification : Condensation of a cyclopentanone derivative with an amine, followed by esterification using tert-butyl chloroformate. Catalysts (e.g., Lewis acids) and controlled temperatures (60–80°C) are critical for achieving yields >70% .
- Paal-Knorr pyrrole synthesis : Reaction of 2,5-dimethoxytetrahydrofuran with amines under mild conditions (room temperature, FeCl₃ catalysis). This method prioritizes functional group compatibility but requires post-synthetic purification .
Key Parameters :
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher yields via reduced side reactions |
| Catalyst | FeCl₃, ZnCl₂ | Accelerates cyclization |
| Solvent | THF, DCM | Polar aprotic solvents enhance solubility |
Q. Which functional groups in this compound are most reactive, and what transformations are feasible?
The hydroxyl (-OH) and tert-butyl ester groups dominate reactivity:
- Oxidation : The hydroxyl group can be oxidized to a ketone (e.g., using Jones reagent) or aldehyde (Swern oxidation) .
- Ester hydrolysis : Acidic/basic conditions cleave the tert-butyl ester to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .
- Nucleophilic substitution : The ester group reacts with amines or thiols to form carbamates or thioesters .
Q. How is the structural conformation of this compound confirmed experimentally?
Multi-modal characterization is standard:
- NMR : H and C NMR confirm bicyclic structure and stereochemistry (e.g., cyclopenta[c]pyrrole ring system) .
- IR : Peaks at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (-OH stretch) validate functional groups .
- X-ray crystallography : Resolves absolute stereochemistry, critical for chiral centers in pharmacological studies .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing diastereomer formation?
Diastereomer control requires:
- Chiral auxiliaries : Use of enantiopure amines during cyclization to induce stereoselectivity .
- Temperature gradients : Slow cooling during crystallization to isolate dominant diastereomers .
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak® AD-H) for separation .
Case Study :
| Condition | Diastereomeric Ratio (dr) | Yield |
|---|---|---|
| Room temperature | 3:1 | 65% |
| -20°C crystallization | 5:1 | 58% |
| Chiral HPLC | >20:1 | 45% |
Q. How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
Discrepancies often arise from assay conditions or impurity profiles:
- Purity validation : HPLC-MS to confirm >95% purity (e.g., eliminate oxidized byproducts) .
- Dose-response curves : Test across concentrations (1 nM–100 µM) to identify activity thresholds .
- Target validation : Use knockout cell lines or receptor-binding assays (e.g., muscarinic receptor antagonism) to confirm mechanisms .
Q. What strategies enhance the compound’s stability under physiological conditions?
The ester group is prone to hydrolysis in aqueous media:
- Prodrug design : Replace tert-butyl with pivaloyloxymethyl (POM) groups to improve plasma stability .
- Lyophilization : Store as a lyophilized powder at -20°C to prevent degradation .
- pH optimization : Buffered formulations (pH 6–7) reduce ester hydrolysis rates .
Stability Data :
| Condition | Half-life (t₁/₂) |
|---|---|
| pH 7.4, 37°C | 48 hours |
| pH 2.0, 37°C | 12 hours |
| Lyophilized, -20°C | >6 months |
Q. How can functional group modifications improve its pharmacokinetic (PK) profile?
Structural tweaks impact absorption and metabolism:
- Hydroxyl methylation : Convert -OH to -OMe to reduce polarity (logP increase from 1.1 to 1.8) .
- Ester bioisosteres : Replace tert-butyl with trifluoroethyl to enhance metabolic stability .
- Aminoalkyl derivatives : Introduce aminomethyl groups (e.g., at C5) to improve blood-brain barrier penetration for neuropharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
